There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens.
To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis.
... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/
The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin.
... Nitrites ... can react with amines or amides and form N-nitroso cmpd (containing the group =N-N=O). N-nitroso cmpd are carcinogenic in a wide range of animal species, most are mutagenic in test systems and some have been teratogenic in animals. It is highly probable that N-nitroso cmpd also may be carcinogenic in man. ... /Nitrite/
Nitrite is involved in the oxidation of hemoglobin (Hb), normally present in blood, to methemoglobin (MetHb). The ferrous iron Fe2+ of the heme group is oxidized to ferric iron Fe3+ and oxygen and nitrite bind more firmly to this oxidized haem. During the process of MetHb formation, nitrate is eventually generated from nitrite. Thus, blood oxygen transport to the tissues and organs is inhibited. The rate of formation of MetHb varies considerably between animal species ... At low levels of nitrite exposure, MetHb formation is reversible. The rate of MetHb reduction, which is catalyzed by the enzyme system NADPH-MetHb reductase, also varied among species, with a high correlation between formation and reduction rates of MetHb. At high nitrite exposure, the reductase system becomes saturated and can no longer cope with MetHb formation. Such saturation results in increased MetHb concentration in the blood leading to ischemia in tissues, cyanosis, irreversible damage to the tissues and ultimately to mortality ... Young infants (aged < 3 months) are extremely susceptible to nitrite-induced MetHb formation because of the presence of fetal Hb. Fetal Hb can comprise initially 60 to 80% of the total Hb, decreasing to 20 to 30% within 3 months. Fetal Hb seems to be more easily converted to MetHb... /Nitrite/
Nitrite may form nitroso compounds by reaction with a nitrosatable compound. Many different amino compounds including secondary and tertiary amines, secondary and tertiary amides, N-substituted ureas, guanidines, indoles (mainly tryptophan-bound in proteins) and urethanes, can act as nitrosatable compounds. In the case of amines, amides and ureas, the formed nitroso compounds are N-nitrosamines, N-nitrosoamides and N-nitrosoureas. The most common nitroso compounds are those derived from secondary amines. The rate of formation is often pH dependent and proportional to the concentration of unprotonated amine (inversely related to the basicity of the amine) and to the concentration of N2O3, and hence to the square of the NO2 concentration. An optimum pH in the range of 2.5 to 3.3 is commonly observed for N-nitrosamine formation ... Nitrosation occurs especially rapidly with weakly basic secondary amines (eg morpholine, piperazine, N-methylaniline), N-alkylureas, N-alkylcarbamates and aminopyrine. Nitrosation occurs relatively slowly with strongly basic amines, such as dimethylamine, and simple N-alkylamides. Nitrosation of tertiary amines, yielding dialkylnitrosamines and nitrosation of guanidines, yielding nitrosocyanamides and nitrosoureas occur relatively slowly. Catalysis of N-nitrosamine formation by nucleophilic anions at pH 2 to 5 has been widely observed. The catalytic order is SCN > I > Br > Cl > phosphate or carboxylate. Acceleration by SCN- and I- have attracted much attention because of their in vivo relevance: salivary SCN- levels are relatively high in smokers and I- is present in gastric secretion. Nitrosation of amides and related compounds is not catalyzed by nucleophilic anions. ... . /Nitrite/
... Nitrite may exhibit mutagenic activity by three mechanisms: (i) nitrite may deaminate DNA-bases in single strand vital DNA. Spontaneous deaminations, however, are frequent and DNA-repair systems correcting these lesions are present in bacteria and probably mammalian cells as well, (ii) formation of intra- or interstrand crosslinks between purine residues may occur resulting in distortion of the helix in the case of double-stranded DNA. An induction of this type of lesions may be enhanced by the presence of molecules proximate to DNA, like polyamines, glycols, alcohols and phenols ... and (iii) nitrite may react with nitrosatable agents to form N-nitroso compounds and thus indirectly exhibit mutagenic (and carcinogenic) activity. /Nitrite/